molecular formula C15H21F2NO B1183698 N-(2-ethylhexyl)-2,4-difluorobenzamide

N-(2-ethylhexyl)-2,4-difluorobenzamide

Cat. No.: B1183698
M. Wt: 269.336
InChI Key: OHXFJIVXEGTLON-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a 2,4-difluorobenzoyl group linked to a branched 2-ethylhexylamine moiety. Fluorinated benzamides are widely studied for their structural versatility, biological activity, and applications in medicinal chemistry.

Properties

Molecular Formula

C15H21F2NO

Molecular Weight

269.336

IUPAC Name

N-(2-ethylhexyl)-2,4-difluorobenzamide

InChI

InChI=1S/C15H21F2NO/c1-3-5-6-11(4-2)10-18-15(19)13-8-7-12(16)9-14(13)17/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)

InChI Key

OHXFJIVXEGTLON-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorinated Benzamides

The fluorine substitution pattern and the N-alkyl/aryl group significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Fluorinated Benzamides
Compound Name Fluorine Substitution N-Substituent Molecular Weight (g/mol) Key References
N-(2-ethylhexyl)-2,4-difluorobenzamide 2,4-difluoro 2-ethylhexyl 213.54
N-(2-octyl)-2,4-difluorobenzamide 2,4-difluoro n-octyl 213.54
3-((2-ethylhexyl)oxy)-2,6-difluorobenzamide 2,6-difluoro 2-ethylhexyloxy 301.34
N-(2-aminoethyl)-N-(4-chlorophenyl)-2,4-difluorobenzamide 2,4-difluoro 2-aminoethyl, 4-chlorophenyl 311.0 (M+H)+
N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) 2-fluoro (benzoyl), 2,4-difluoro (aniline) 2,4-difluorophenyl 252.22

Key Observations:

  • Fluorine Position : The 2,4-difluoro substitution in the target compound contrasts with 2,6-difluoro isomers (e.g., compound I1 in ), which may alter hydrogen bonding and molecular packing .
  • N-Substituent Effects : The branched ethylhexyl group in the target compound likely reduces crystallinity compared to linear octyl chains (e.g., N-(2-octyl)-2,4-difluorobenzamide), as evidenced by lower melting points in similar branched analogs .

Physicochemical Properties

Melting Points and Solubility:
  • N-(2-octyl)-2,4-difluorobenzamide : Melting point = 37.20°C .
  • Target Compound : Expected lower melting point due to branched ethylhexyl group reducing crystal packing efficiency .
  • Fo24 : Higher melting point (likely >100°C) due to aromatic N-substituent promoting intermolecular hydrogen bonds .
Spectroscopic Data:
  • IR Spectroscopy : C=O stretching in fluorobenzamides typically appears at ~1660–1680 cm⁻¹, while C=S (in thiourea derivatives) absorbs at ~1240–1255 cm⁻¹ .
  • NMR : The ethylhexyl chain in the target compound would show characteristic aliphatic proton signals (δ 0.8–1.6 ppm) absent in aryl-substituted analogs like Fo24 .

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